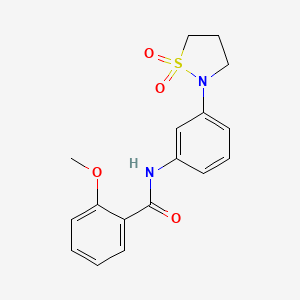

![molecular formula C20H20F6N2O5S B3017687 N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide CAS No. 338404-51-6](/img/structure/B3017687.png)

N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are explored. For instance, the study of N-((4-aminophenyl)sulfonyl)benzamide provides insights into the molecular structure and potential bioactivity of sulfonyl benzamide derivatives . Another paper discusses the synthesis of polyamides, which are polymers related to amides and could share some chemical properties with the compound . Additionally, the synthesis and electrophysiological activity of N-substituted benzamides and benzene-sulfonamides are described, which may offer a perspective on the bioactivity of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves the formation of amide or sulfonamide bonds. For example, the synthesis of polyamides was achieved through direct polycondensation of a bisphenol derivative with various dicarboxylic acids . In the case of N-substituted benzamides, the synthesis involved specific substitutions on the benzamide moiety to achieve desired electrophysiological properties . These methods could potentially be adapted for the synthesis of this compound, although the exact procedure would depend on the starting materials and desired functional group orientation.

Molecular Structure Analysis

The molecular structure of sulfonyl benzamide derivatives has been investigated using density functional theory (DFT), which provides detailed information on vibrational frequencies and potential energy distribution . Such computational methods are crucial for predicting the reactivity and stability of the molecule, as well as understanding the electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are essential for assessing how the compound might interact with biological targets or participate in chemical reactions.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the studies do offer insights into the reactivity of similar compounds. For instance, the molecular docking analysis of N-((4-aminophenyl)sulfonyl)benzamide suggests potential inhibitory interactions with proteins, indicating that the compound could participate in bioactive interactions . The electrophysiological activity of N-substituted benzamides also implies that these compounds can interact with biological systems in a meaningful way .

Physical and Chemical Properties Analysis

The physical and chemical properties of related aromatic polyamides include solubility in various organic solvents, high thermal stability, and specific glass-transition and melting temperatures . These properties are influenced by the exact structure of the repeating units in the polymer. For small molecule compounds like this compound, similar analyses would focus on solubility, thermal behavior, and mechanical properties, which are critical for practical applications in materials science or pharmaceuticals.

Applications De Recherche Scientifique

Antiarrhythmic Applications

The compound has been evaluated for its oral antiarrhythmic activity. One of its derivatives, flecainide acetate, was found potent in this application and underwent extensive animal studies and clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).

Polymer Synthesis and Properties

A series of new polyamides synthesized using derivatives of this compound exhibited unique properties like solubility in organic solvents, high molecular weights, and thermal stability. These polyamides were characterized by their clear and flexible nature, with significant tensile strengths and modulus of elasticity (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Nanofiltration Membrane Development

Novel sulfonated aromatic diamine monomers related to this compound were synthesized for creating thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux for dye treatment applications, balancing hydrophilicity and dye rejection (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Drug Metabolism Studies

In a study focusing on drug metabolism, a compound similar to N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide was used. The research highlighted the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of the compound for structural characterization (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Polyimide Films

Diamine monomers related to this compound were used in the synthesis of colorless and transparent polyimide (PI) films. These films exhibited notable thermal and mechanical properties and optical transparency, making them significant for various applications (Jeon, Kwac, Kim, & Chang, 2022).

Propriétés

IUPAC Name |

N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F6N2O5S/c1-13-2-5-15(6-3-13)34(30,31)28-9-8-27-18(29)16-10-14(32-11-19(21,22)23)4-7-17(16)33-12-20(24,25)26/h2-7,10,28H,8-9,11-12H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJPEILRABLPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)